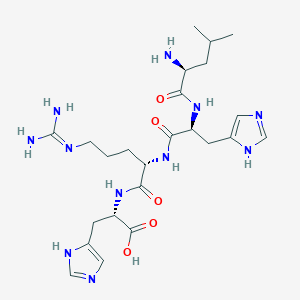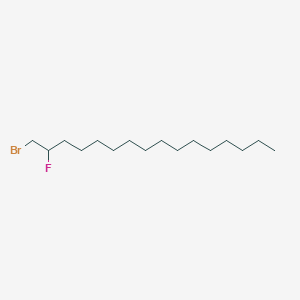![molecular formula C16H17N3S B14179557 6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 879872-55-6](/img/structure/B14179557.png)
6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidines often involve large-scale cyclization reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Applications De Recherche Scientifique
6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to a depletion of ATP and disruption of energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: This compound has similar structural features and biological activities.
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share the thienopyrimidine core and have diverse biological activities.
Uniqueness
6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications. Its ability to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis sets it apart from other similar compounds .
Propriétés
Numéro CAS |
879872-55-6 |
|---|---|
Formule moléculaire |
C16H17N3S |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3S/c1-3-13-9-14-15(17-10-18-16(14)20-13)19-11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,17,18,19) |
Clé InChI |
XTCGIOAJFXIEJR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(N=CN=C2S1)NC(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
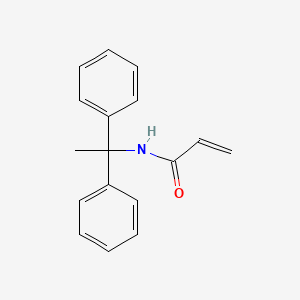
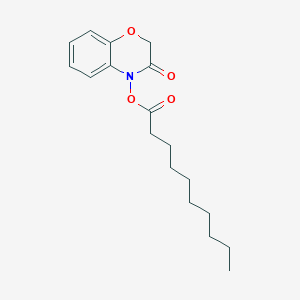
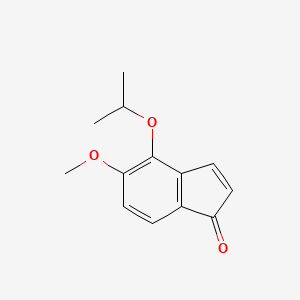
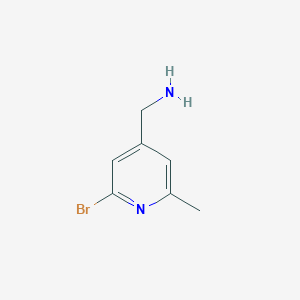
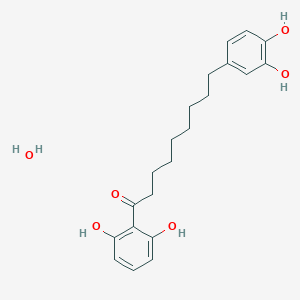


![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
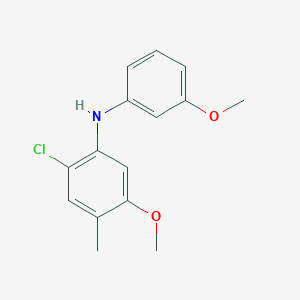
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
